
Gold;palladium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gold-palladium compounds are a class of materials that combine the unique properties of gold and palladium. These compounds are of significant interest due to their exceptional catalytic properties, stability, and versatility in various applications, including catalysis, electronics, and medicine. Gold and palladium are both noble metals, known for their resistance to oxidation and corrosion, making their compounds highly valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Gold-palladium compounds can be synthesized through various methods, including:
Co-precipitation: This method involves the simultaneous precipitation of gold and palladium salts from a solution, followed by reduction to form the desired compound.
Chemical Vapor Deposition (CVD): In this process, gold and palladium precursors are vaporized and then deposited onto a substrate, forming a thin film of the compound.
Sol-Gel Method: This technique involves the hydrolysis and condensation of metal alkoxides to form a gel, which is then dried and calcined to produce the gold-palladium compound.
Industrial Production Methods
In industrial settings, gold-palladium compounds are often produced using large-scale chemical reduction methods. For example, gold and palladium salts can be reduced using hydrogen gas in the presence of a stabilizing agent to form nanoparticles of the compound. These nanoparticles are then collected and processed for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Gold-palladium compounds undergo several types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form oxides, which are often used as catalysts in various chemical processes.
Reduction: Gold-palladium compounds can be reduced to their metallic forms, which are also used in catalysis.
Substitution: Ligands in gold-palladium complexes can be substituted with other ligands, altering the compound’s properties and reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid. Reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and hydrazine are commonly used. These reactions often occur at room temperature or slightly elevated temperatures.
Substitution: Ligand substitution reactions can be carried out using various ligands, such as phosphines, amines, and halides, under mild conditions.
Major Products
The major products formed from these reactions include gold-palladium oxides, metallic gold-palladium alloys, and various gold-palladium complexes with different ligands.
Applications De Recherche Scientifique
Gold-palladium compounds have a wide range of scientific research applications:
Environmental Remediation: These compounds are used in the removal of pollutants from water and air, thanks to their catalytic properties.
Mécanisme D'action
The mechanism by which gold-palladium compounds exert their effects is primarily through their catalytic activity. The unique electronic structure of these compounds allows them to facilitate various chemical reactions by lowering the activation energy required. In catalysis, gold-palladium compounds can switch between different oxidation states, enabling them to participate in redox reactions. Additionally, their high surface area and stability make them effective in various applications, from industrial catalysis to biomedical treatments .
Comparaison Avec Des Composés Similaires
Gold-palladium compounds can be compared with other noble metal compounds, such as:
Gold Compounds: While gold compounds are highly stable and effective in catalysis, they are often more expensive and less reactive than gold-palladium compounds.
Palladium Compounds: Palladium compounds are known for their excellent catalytic properties, especially in hydrogenation and carbon-carbon coupling reactions.
Platinum Compounds: Platinum compounds are also highly effective catalysts but are generally more expensive and less abundant than palladium.
The uniqueness of gold-palladium compounds lies in their combination of stability, reactivity, and cost-effectiveness, making them highly valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
58942-82-8 |
|---|---|
Formule moléculaire |
AuPd3 |
Poids moléculaire |
516.2 g/mol |
Nom IUPAC |
gold;palladium |
InChI |
InChI=1S/Au.3Pd |
Clé InChI |
VDRMHGCAZJNOBU-UHFFFAOYSA-N |
SMILES canonique |
[Pd].[Pd].[Pd].[Au] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[(ethoxycarbonylamino)carbamoyloxy]ethoxy]ethyl N-(ethoxycarbonylamino)carbamate](/img/structure/B14626937.png)
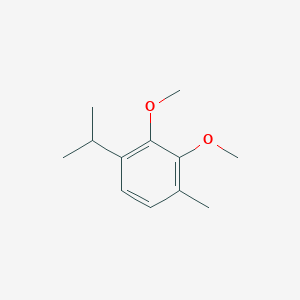
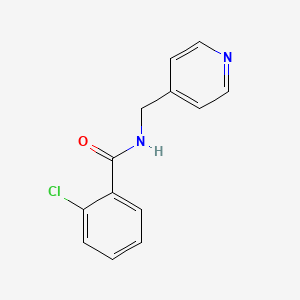
![N'-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14626973.png)

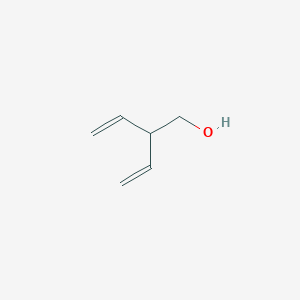
![5-[(2,5-Dimethylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14626979.png)
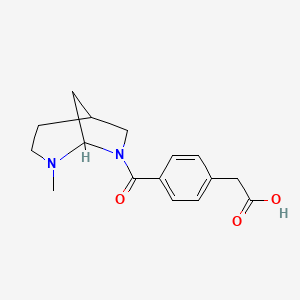
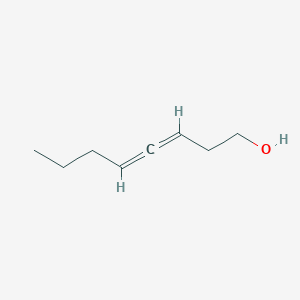

![N-[3-(Heptyloxy)phenyl]acetamide](/img/structure/B14626999.png)
![4-tert-Butyl-1-[(phenylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B14627004.png)

![2-{[(2,4-Dichlorophenoxy)acetyl]oxy}ethyl prop-2-enoate](/img/structure/B14627030.png)
